![molecular formula C16H17ClN6O2S B6427074 2-chloro-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzene-1-sulfonamide CAS No. 2034353-19-8](/img/structure/B6427074.png)

2-chloro-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

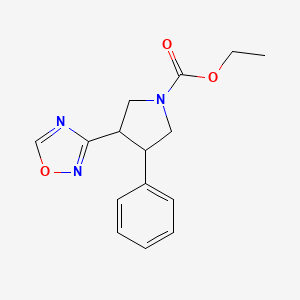

This compound contains several functional groups including a sulfonamide, a benzene ring, a pyrrolidine ring, and a triazolo-pyridazine ring. Sulfonamides are known for their antibacterial properties . The benzene ring is a common aromatic structure in many organic compounds. Pyrrolidine is a saturated five-membered ring with one nitrogen atom , and triazolo-pyridazine is a fused ring system containing nitrogen atoms .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants used. Typically, reactions could occur at the functional groups, such as the sulfonamide or the nitrogen in the rings .Aplicaciones Científicas De Investigación

- Studies have investigated its effects on cancer cell lines, tumor growth inhibition, and mechanisms of action. Further research is needed to elucidate its full potential in cancer therapy .

- Researchers have studied its antibacterial activity, minimum inhibitory concentrations (MICs), and potential synergies with existing antibiotics .

- Investigations have focused on its impact on pain pathways and inflammatory mediators. Further preclinical and clinical studies are warranted .

- These enzymes play crucial roles in various physiological processes, making F6524-5462 an interesting candidate for drug development .

Anticancer Activity

Antimicrobial Properties

Analgesic and Anti-Inflammatory Effects

Antioxidant Potential

Enzyme Inhibition

Antitubercular Activity

Mecanismo De Acción

Target of Action

The primary target of F6524-5462 is the CDK (Cyclin-Dependent Kinase) . CDKs are a group of protein kinases that play significant roles in cell cycle regulation .

Mode of Action

F6524-5462 acts as a CDK inhibitor . It binds to the active site of the CDK enzyme, preventing the enzyme from phosphorylating its substrate. This inhibition disrupts the cell cycle progression, leading to cell cycle arrest .

Biochemical Pathways

The inhibition of CDKs by F6524-5462 affects the cell cycle regulation pathway . CDKs are crucial for the transition between different phases of the cell cycle. By inhibiting CDKs, F6524-5462 can halt the cell cycle, preventing cell proliferation .

Pharmacokinetics

It is known that the compound is administered orally . The absorption, distribution, metabolism, and excretion (ADME) properties of F6524-5462, which impact its bioavailability, are currently under investigation.

Result of Action

The inhibition of CDKs by F6524-5462 leads to cell cycle arrest . This can result in the inhibition of cell proliferation, which may be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

Propiedades

IUPAC Name |

2-chloro-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN6O2S/c17-12-5-1-2-6-13(12)26(24,25)18-11-16-20-19-14-7-8-15(21-23(14)16)22-9-3-4-10-22/h1-2,5-8,18H,3-4,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPAWEZROKUXUON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN3C(=NN=C3CNS(=O)(=O)C4=CC=CC=C4Cl)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(benzylsulfanyl)acetamide](/img/structure/B6426992.png)

![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(phenylsulfanyl)propanamide](/img/structure/B6426997.png)

![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B6427008.png)

![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6427009.png)

![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B6427014.png)

![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B6427031.png)

![N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-2,4,5-trifluoro-3-methoxybenzamide](/img/structure/B6427041.png)

![5-chloro-2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]-1H-indole](/img/structure/B6427054.png)

![N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)benzenesulfonamide](/img/structure/B6427067.png)

![N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}cyclopropanecarboxamide](/img/structure/B6427068.png)

![8-(pyrimidine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B6427080.png)

![2-cyclopropyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one](/img/structure/B6427093.png)

![4-cyclopropylidene-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6427100.png)